1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one
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Overview
Description
1-[(1S,2R,4R)-6’,6’-dimethylspiro[bicyclo[221]heptane-2,2’-morpholine]-4’-yl]prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R,4R)-6’,6’-dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently constructs the oxygenated 2-azabicyclo[2.2.1]heptane core . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,2R,4R)-6’,6’-dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and functionality.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can generate a wide range of derivatives with varying functional groups.
Scientific Research Applications
1-[(1S,2R,4R)-6’,6’-dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-[(1S,2R,4R)-6’,6’-dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl]prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-one: A related compound with a similar bicyclic structure but lacking the spirocyclic morpholine moiety.
Bicyclo[2.2.1]heptan-2-ol: Another similar compound with a hydroxyl group instead of the morpholine ring.
Uniqueness
1-[(1S,2R,4R)-6’,6’-dimethylspiro[bicyclo[2.2.1]heptane-2,2’-morpholine]-4’-yl]prop-2-en-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-13(17)16-9-14(2,3)18-15(10-16)8-11-5-6-12(15)7-11/h4,11-12H,1,5-10H2,2-3H3/t11-,12+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFYLJJOCLXIDE-XUJVJEKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2(O1)CC3CCC2C3)C(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@]2(O1)C[C@@H]3CC[C@H]2C3)C(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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